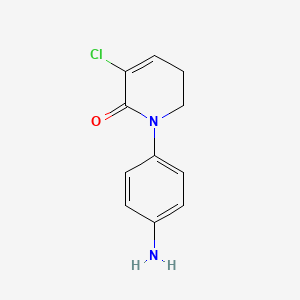

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone

Description

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone (CAS: 1801881-15-1) is a pyridinone derivative with the molecular formula C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . It is recognized as a process impurity in the synthesis of Apixaban, a direct oral anticoagulant targeting Factor Xa . The compound features a 4-aminophenyl group at position 1, a chlorine substituent at position 3, and a partially saturated pyridinone ring, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-aminophenyl)-5-chloro-2,3-dihydropyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h2-6H,1,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHHXVHBWVUZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- p-Nitroaniline or 4-nitrophenyl derivatives: Serve as the aromatic amine source.

- 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A key intermediate in the pathway, which upon reduction yields the corresponding 4-aminophenyl derivative.

- (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Used in coupling reactions for ring formation and functionalization.

Key Reaction Types

- Amidation and Cyclization: Formation of the pyridinone ring system from aromatic amines and appropriate acyl or hydrazono precursors.

- Chlorination: Introduction of the chloro substituent at the 3-position of the dihydropyridinone ring, often using halogenating agents or via reaction with chloro-substituted intermediates.

- Reduction: Conversion of nitro groups to amino groups using catalytic hydrogenation or chemical reducing agents such as Raney nickel with hydrazine hydrate, sodium sulfide, or Pd/C catalysis.

Detailed Preparation Methodologies

Reduction of Nitro Intermediates to Amino Derivatives

A representative method involves the reduction of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one to the corresponding 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one:

- Catalyst: Raney cobalt or Raney nickel

- Reducing Agent: Hydrazine hydrate (80% content) or hydrogen gas with Pd/C or Pt/C catalyst

- Solvent: Mixture of water and methanol (1:1 ratio)

- Conditions: Stirring at 40–50 °C, followed by heating at 60–70 °C for 3 hours

- Yield: Approximately 98% with purity >99.8% after filtration and solvent removal.

Coupling and Chlorination Steps

The chlorinated 1-(4-aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone can be prepared by reacting the amino intermediate with chlorinated reagents or via substitution reactions involving chloro-containing intermediates:

- Reaction of 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one with chloro-substituted compounds in the presence of organic bases such as triethylamine or diisopropylethylamine

- Solvents used include chlorinated hydrocarbons (methylene chloride, chloroform), ethers (diisopropyl ether), or polar aprotic solvents (dimethylformamide, dimethyl sulfoxide)

- Phase transfer catalysts like tetrabutyl ammonium bromide may be employed to enhance reaction efficiency in biphasic solvent systems.

Process Optimization and Industrial Considerations

A study optimizing the synthesis of related intermediates reported:

- Removal of sodium hydride catalyst in cyclization step to simplify the process

- Improved acid binding agents to reduce side reactions

- Lower reaction temperatures for intermediates to enhance yield and purity

- Use of mild, recyclable solvents to reduce environmental impact

- Overall yield of the optimized process reported as 65.4% for the target intermediate, with simple operation and better industrial scalability.

Comparative Table of Key Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Agent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction of nitro group | Hydrazine hydrate, Raney cobalt, 40–70 °C | Water/Methanol (1:1) | Raney Co or Pd/C | 98 | High purity product, filtration required |

| Coupling with chloro | 3-morpholino-1-(4-aminophenyl)-5,6-dihydropyridinone + chloro reagent | Methylene chloride, DMF, ethers | Triethylamine, phase transfer catalyst (e.g., TBAB) | Not specified | Reaction under base catalysis, biphasic possible |

| Cyclization and amidation | p-Nitroaniline derivatives, acyl/hydrazono compounds | Ethanol, methanol, or other organic solvents | Sodium hydride (removed in optimized process) | 65.4 (overall) | Process optimized for industrial scale |

Summary of Research Findings

- The compound is primarily synthesized as an intermediate or impurity in Apixaban production.

- Synthetic routes involve multi-step transformations including reduction, chlorination, and coupling reactions.

- Catalytic hydrogenation and hydrazine hydrate reduction are effective for converting nitro groups to amines.

- Use of organic bases and phase transfer catalysts facilitates coupling reactions in various solvent systems.

- Process optimization focuses on improving yield, purity, environmental impact, and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium thiolate (KSR) are employed under basic conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by binding to DNA or proteins, thereby affecting gene expression or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural homology with the target molecule, differing primarily in substituents and functional groups:

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)

- Molecular Formula : C₁₅H₁₉N₃O₂

- Molecular Weight : 273.34 g/mol

- Key Differences: Replacement of the chlorine atom at position 3 with a morpholino group (4-morpholinyl).

- Applications : Intermediate in Apixaban synthesis and exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus niger .

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 536760-29-9)

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Weight : 252.66 g/mol

- Key Differences: Substitution of the 4-aminophenyl group with a 4-nitrophenyl group.

- Synthesis : Synthesized via cyclization and chlorination steps; serves as a precursor for nitro reduction to yield the target compound .

3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone (CAS: 503615-03-0)

Comparative Physicochemical Properties

Notes:

- Chlorine and nitro substituents generally increase molecular weight and polarity , affecting solubility and reactivity.

- Morpholino groups enhance hydrogen bonding capacity, influencing biological activity .

Key Insights :

- The 4-aminophenyl group in the target compound may enhance metabolic stability compared to nitro derivatives .

- Morpholino-substituted analogues exhibit broader bioactivity due to improved interactions with biological targets .

Biological Activity

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone, also known as Apixaban Impurity 101, is a compound with significant biological activity, particularly as an intermediate in the synthesis of Apixaban, a potent anticoagulant. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11ClN2O

- Molar Mass : 222.67 g/mol

- Density : 1.34 g/cm³ (predicted)

- Boiling Point : 394.8 °C (predicted)

- pKa : 4.96 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molar Mass | 222.67 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 394.8 °C |

| pKa | 4.96 |

Pharmacological Significance

1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone serves as an intermediate in the synthesis of Apixaban, which is used to prevent and treat venous thromboembolism and stroke in patients with atrial fibrillation. Its mechanism of action involves selective inhibition of factor Xa in the coagulation cascade, which is crucial for blood clot formation .

Biological Activity

Research indicates that derivatives of pyridinones, including 1-(4-Aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone, exhibit a range of biological activities:

- Anticoagulant Activity : As an Apixaban precursor, it shares similar anticoagulant properties by inhibiting factor Xa, thus preventing thrombus formation.

- Antitumor Activity : Studies have shown that related compounds possess antitumor properties, suggesting potential applications in cancer therapy .

- Antibacterial and Antiviral Properties : Some derivatives have demonstrated antibacterial and antiviral activities against various pathogens, indicating a broader therapeutic potential .

Case Studies

- Anticoagulant Efficacy :

- Antitumor Research :

- Antiviral Activity :

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(4-aminophenyl)-3-chloro-5,6-dihydro-2(1H)-pyridinone?

- The compound is typically synthesized via reduction of its nitro precursor, 3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone (CAS 536760-29-9), using reducing agents like sodium sulfide or catalytic hydrogenation . Key steps include:

- Nitro to amine reduction : Sodium sulfide in a polar solvent (e.g., DMF) under reflux conditions.

- Purification : Recrystallization or column chromatography to isolate the amino product.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR spectroscopy (¹H and ¹³C) to verify the aromatic amine and chloro substituents.

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.

- Purity assessment :

- HPLC with UV detection (λ ~254 nm) to quantify impurities.

- Melting point analysis to compare with literature values (if available).

Q. What are the primary research applications of this compound?

- Pharmaceutical intermediate : Used in synthesizing anticoagulants (e.g., apixaban analogs) via cyclization and coupling reactions .

- Biological activity : Structural analogs (e.g., morpholino-substituted derivatives) exhibit broad-spectrum antifungal activity against Candida albicans and Aspergillus niger, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can researchers investigate the mechanistic basis of this compound's antifungal activity?

- Minimum Inhibitory Concentration (MIC) assays : Determine efficacy against fungal strains (e.g., CLSI guidelines).

- Molecular docking : Compare binding affinity with fungal targets (e.g., lanosterol 14α-demethylase) to assess substituent effects (chloro vs. morpholino).

- Metabolic profiling : Use LC-MS to identify fungal membrane disruption or ergosterol biosynthesis inhibition .

Q. How should conflicting data on synthesis yields (e.g., 60% vs. 85%) be addressed?

- Variable reaction parameters :

- Catalyst selection : Compare sodium sulfide with catalytic hydrogenation (Pd/C or Raney Ni) for nitro reduction efficiency .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) for solubility and reactivity.

Q. What strategies optimize coupling reactions involving this compound?

- Base selection : Organic bases (e.g., triethylamine, DMAP) enhance nucleophilic displacement of chloro substituents.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize hydrolysis.

- Solvent polarity : Use dichloromethane or THF to balance reactivity and solubility .

Q. What analytical challenges arise in impurity profiling during synthesis?

- Detection limits : Employ HPLC-MS with ion-trap detectors to trace low-abundance by-products (e.g., dechlorinated analogs).

- Quantitative NMR (qNMR) : Validate impurity levels using deuterated solvents and internal standards.

- Thermal stability : Monitor degradation via differential scanning calorimetry (DSC) to ensure storage conditions (e.g., inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.